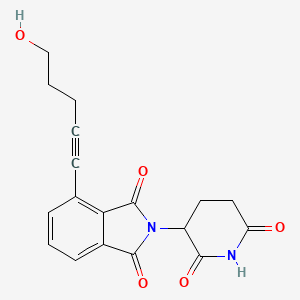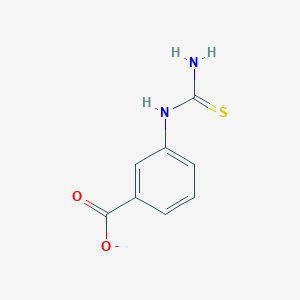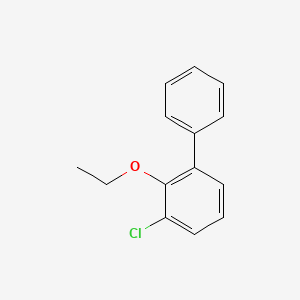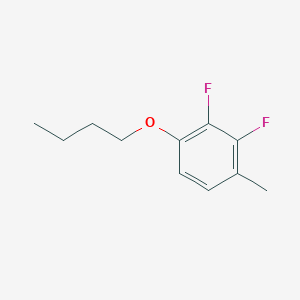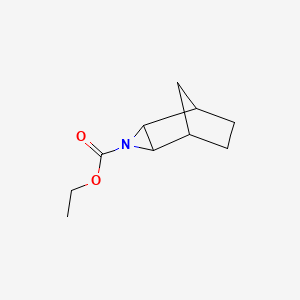
Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate is a complex organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.232 g/mol . This compound is known for its unique tricyclic structure, which includes an aziridine ring fused to a norbornane framework. It is used in various chemical and pharmaceutical applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate typically involves the reaction of a norbornene derivative with an aziridine precursor under specific conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound can inhibit enzyme activity or disrupt cellular processes by modifying proteins or nucleic acids .
Comparaison Avec Des Composés Similaires
Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate is unique due to its tricyclic structure and aziridine ring. Similar compounds include:
Ethyl 2-azabicyclo(2.2.1)heptane-3-carboxylate: Lacks the aziridine ring, resulting in different reactivity.
Ethyl 3-azabicyclo(3.2.1)octane-3-carboxylate: Similar structure but without the fused aziridine ring, leading to different chemical properties.
These comparisons highlight the distinctiveness of Ethyl 3-azatricyclo(321
Propriétés
Numéro CAS |
943-34-0 |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
ethyl 3-azatricyclo[3.2.1.02,4]octane-3-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)11-8-6-3-4-7(5-6)9(8)11/h6-9H,2-5H2,1H3 |
Clé InChI |
DZOOLBXFQXIOFA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C2C1C3CCC2C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


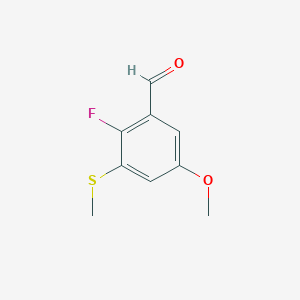
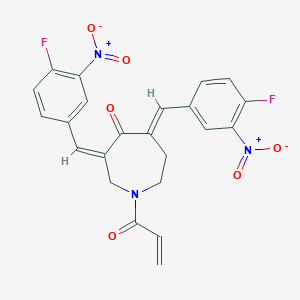
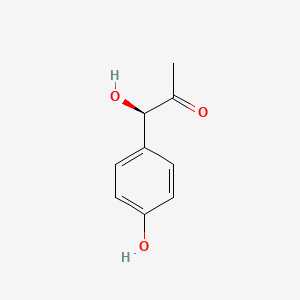
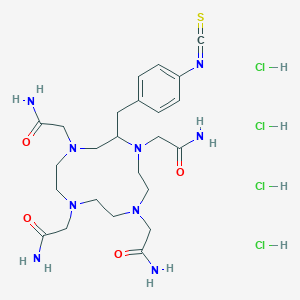
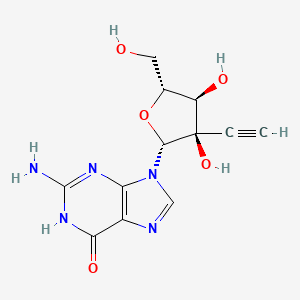
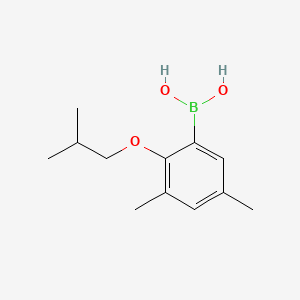


![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760410.png)

